molecular formula C8H16ClNO B6284034 1-(piperidin-4-yl)propan-1-one hydrochloride CAS No. 1547795-87-8

1-(piperidin-4-yl)propan-1-one hydrochloride

Cat. No.: B6284034
CAS No.: 1547795-87-8
M. Wt: 177.7
InChI Key:
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Description

1-(Piperidin-4-yl)propan-1-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a propanone moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)propan-1-one hydrochloride typically involves the reaction of piperidine with propanone under controlled conditions. One common method is the reductive amination of 4-piperidone with propanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis. The final product is often purified through crystallization or recrystallization techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(Piperidin-4-yl)propan-1-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride
  • 3-(1-Piperidinyl)propiophenone hydrochloride
  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one

Uniqueness: 1-(Piperidin-4-yl)propan-1-one hydrochloride is unique due to its specific structural features and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and development.

Properties

CAS No.

1547795-87-8

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

90

Origin of Product

United States

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